1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine
Overview
Description
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine is a heterocyclic compound that features both a pyrazole and a piperidine ring in its structureThe molecular formula of this compound is C10H18N4O2S, and it has a molecular weight of 258.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The piperidine ring can enhance the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine: Similar structure but with an ethyl group instead of a dimethyl group.
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine dihydrochloride: A salt form of the compound with different solubility and stability properties.
Uniqueness
This compound is unique due to its specific combination of a pyrazole and piperidine ring, which imparts distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential for forming strong interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-8-10(7-13(2)12-8)17(15,16)14-5-3-9(11)4-6-14/h7,9H,3-6,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUNKQSIZUJYDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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